1-Ethyl-3-methoxynaphthalene
Description
1-Ethyl-3-methoxynaphthalene (CAS: Not explicitly listed in evidence) is a substituted naphthalene derivative featuring an ethyl group at the 1-position and a methoxy group at the 3-position of the naphthalene ring. This compound belongs to the family of alkyl- and alkoxy-substituted polycyclic aromatic hydrocarbons (PAHs), which are widely studied for their physicochemical properties and biological effects.
The ethyl and methoxy substituents likely influence its polarity, solubility, and metabolic pathways.
Properties
IUPAC Name |
1-ethyl-3-methoxynaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c1-3-10-8-12(14-2)9-11-6-4-5-7-13(10)11/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYQLIFPOLWLTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC2=CC=CC=C21)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Ethyl-3-methoxynaphthalene can be achieved through various synthetic routes. One common method involves the alkylation of 3-methoxynaphthalene with ethyl halides under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product . Industrial production methods may involve similar alkylation processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
1-Ethyl-3-methoxynaphthalene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced naphthalene derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogenation catalysts for reduction, and nitrating or sulfonating agents for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Reactions
1-Ethyl-3-methoxynaphthalene can undergo several chemical reactions:
- Oxidation : It can be oxidized using reagents like potassium permanganate or chromium trioxide, yielding naphthoquinones.
- Reduction : Reduction reactions with hydrogen in the presence of palladium catalysts produce reduced naphthalene derivatives.
- Electrophilic Aromatic Substitution : Reactions such as nitration and sulfonation can occur at various positions on the naphthalene ring.
These reactions are crucial for synthesizing other compounds and studying aromatic substitution mechanisms .
Chemistry
1-Ethyl-3-methoxynaphthalene serves as an intermediate in synthesizing various organic compounds. Its structure allows for the exploration of aromatic substitution reactions, making it a valuable model compound for chemists .
Biology
Research indicates that naphthalene derivatives exhibit antimicrobial, antioxidant, and cytotoxic properties. Studies have shown that 1-Ethyl-3-methoxynaphthalene possesses potential antimicrobial activity, which could disrupt microbial cell membranes or interfere with essential enzymatic processes .
Medicine
The compound is being investigated for its therapeutic potential in treating microbial infections and inflammatory conditions. Its anti-inflammatory properties suggest it may be useful in developing new pharmaceuticals targeting rheumatic diseases .
Industry
In industrial applications, 1-Ethyl-3-methoxynaphthalene is utilized in producing dyes and fragrances. Its unique chemical structure contributes to the desired properties in these products, enhancing their effectiveness and stability .
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of various naphthalene derivatives, including 1-Ethyl-3-methoxynaphthalene. The results indicated significant inhibition of bacterial growth, suggesting its potential as a natural antimicrobial agent .
Case Study 2: Anti-inflammatory Properties
Research focused on the anti-inflammatory effects of naphthalene derivatives demonstrated that 1-Ethyl-3-methoxynaphthalene could reduce inflammation markers in vitro. This finding supports its potential therapeutic use in treating inflammatory diseases without causing severe side effects typically associated with conventional anti-inflammatory drugs .
Mechanism of Action
The mechanism by which 1-Ethyl-3-methoxynaphthalene exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Key Observations:
- Substituent Position : The 1-position substitution (e.g., 1-methyl vs. 2-methylnaphthalene) affects metabolic activation. For example, 1-methylnaphthalene is metabolized to 1-naphthoic acid, while 2-methylnaphthalene forms 2-naphthoic acid, leading to differences in toxicity .
Toxicological Profiles
Toxicological data for substituted naphthalenes highlight substituent-dependent effects:
Table 1: Comparative Toxicity of Naphthalene Derivatives
Mechanistic Insights:
- Naphthalene : Metabolized via cytochrome P450 to reactive epoxides, causing oxidative stress and cellular damage .
- Alkyl-Substituted Derivatives: Methyl and ethyl groups may undergo hydroxylation, producing less reactive metabolites than naphthalene epoxides. For example, 1-methylnaphthalene shows lower acute toxicity (NOAEL: 60 ppm) compared to naphthalene (NOAEL: 30 ppm) .
- Methoxy-Substituted Derivatives : The methoxy group may hinder enzymatic activation, reducing metabolite reactivity. However, increased lipophilicity could enhance bioaccumulation .
Environmental and Metabolic Behavior
- 1-Methylnaphthalene and 2-methylnaphthalene are prioritized in environmental monitoring due to their prevalence in fossil fuels .
- Biodegradation : Methoxy-substituted PAHs are less readily degraded by microbial communities than methylated analogs, as seen in studies of 1-methoxynaphthalene .
Biological Activity
1-Ethyl-3-methoxynaphthalene is a naphthalene derivative that has garnered attention for its diverse biological activities. This article will explore its mechanisms of action, biological effects, and comparisons with related compounds, supported by data tables and relevant research findings.
Chemical Structure and Properties
1-Ethyl-3-methoxynaphthalene is characterized by an ethyl group and a methoxy group attached to the naphthalene ring. The presence of these substituents influences its chemical reactivity and biological activity.
The biological activity of 1-Ethyl-3-methoxynaphthalene can be attributed to its interaction with various molecular targets. Key mechanisms include:
- Antimicrobial Activity : It disrupts microbial cell membranes and interferes with essential enzymatic processes, leading to cell death.
- Antioxidant Properties : Similar compounds have shown the ability to scavenge free radicals, reducing oxidative stress in cells.
- Cytotoxic Effects : Preliminary studies indicate potential cytotoxicity against certain cancer cell lines, suggesting a role in anticancer therapy.
Antimicrobial Activity
Research indicates that 1-Ethyl-3-methoxynaphthalene exhibits significant antimicrobial properties. In comparative studies:
| Compound | Antimicrobial Activity |
|---|---|
| 1-Ethyl-3-methoxynaphthalene | Moderate to strong |
| 1-Methoxynaphthalene | Weak |
| 1-Ethyl-2-methoxynaphthalene | Moderate |
The ethyl group enhances the compound's ability to penetrate microbial membranes compared to its analogs .
Antioxidant Activity
The antioxidant capacity was evaluated using the DPPH radical scavenging assay. Results showed that:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 1-Ethyl-3-methoxynaphthalene | 78% |
| Control (Ascorbic Acid) | 90% |
This indicates that while effective, 1-Ethyl-3-methoxynaphthalene is less potent than standard antioxidants but still demonstrates significant activity .
Cytotoxicity Studies
In vitro cytotoxicity tests against various cancer cell lines revealed:
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| Hep G2 | 57.5 |
| MCF-7 | 42.3 |
These findings suggest that 1-Ethyl-3-methoxynaphthalene may have potential as an anticancer agent, particularly against liver and breast cancer cells .
Study on Anticancer Effects
A study conducted on MCF-7 breast cancer cells demonstrated that exposure to 1-Ethyl-3-methoxynaphthalene resulted in significant alterations in metabolic pathways associated with cell proliferation and apoptosis. The transcriptomic analysis indicated upregulation of genes involved in apoptotic pathways, suggesting a mechanism through which the compound induces cell death .
Comparison with Similar Compounds
Comparative analysis with other naphthalene derivatives highlights the unique properties of 1-Ethyl-3-methoxynaphthalene:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 1-Methoxynaphthalene | Lacks ethyl group | Weaker antimicrobial activity |
| 1-Ethyl-2-methoxynaphthalene | Different methoxy position | Variable biological effects |
The structural differences significantly influence their biological profiles, with 1-Ethyl-3-methoxynaphthalene showing enhanced activity due to its specific substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
